n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide
Description
Properties
Molecular Formula |
C11H12N2OS2 |
|---|---|
Molecular Weight |
252.4 g/mol |
IUPAC Name |
N-ethyl-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C11H12N2OS2/c1-2-12-10(14)6-8-7-16-11(13-8)9-4-3-5-15-9/h3-5,7H,2,6H2,1H3,(H,12,14) |
InChI Key |
VCEDLJIOAYPFPU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=CSC(=N1)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ethylamine with 2-bromoacetylthiophene to form the intermediate, which is then cyclized with thiourea to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the thiazole ring yields dihydrothiazoles .
Scientific Research Applications
N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound with a thiazole ring and a thiophene moiety, represented by the molecular formula . This compound belongs to a class of thiazole derivatives known for various biological activities, including antimicrobial and anticancer properties.
Structural and Chemical Properties
The compound's structure includes a thiazole ring, contributing to its aromatic properties and stability, and a thiophene group, enhancing its potential for biological interactions. The canonical SMILES notation for this compound is CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2. The chemical reactivity is attributed to its functional groups, with the sulfur atom in the thiazole ring acting as a nucleophile and the carbonyl group in the acetamide undergoing condensation reactions.
Synthesis
The synthesis of N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions, which can be optimized using catalysts and solvents to improve yields and reduce reaction times.
Potential Applications in Medicinal Chemistry
This compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for pharmacological exploration. The combination of thiazole and thiophene moieties is essential for enhancing its biological efficacy through synergistic effects.
Specific applications include:
- Antimicrobial: Due to the presence of the thiazole ring.
- Antiretroviral: Similar to compounds like Ritonavir, which contains a thiazole and additional functional groups.
- Antineoplastic: Analogous to Tiazofurin, which has a thiazole and ribose-like structure.
- Anticancer: Similar to pyrimidine derivatives like 5-Fluorouracil.
Data Table: Thiazole Derivatives and Their Biological Activities
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Sulfathiazole | Thiazole ring + sulfonamide | Antimicrobial |
| Ritonavir | Thiazole + functional groups | Antiretroviral |
| Tiazofurin | Thiazole + ribose-like structure | Antineoplastic |
| 5-Fluorouracil | Pyrimidine derivative | Anticancer |
Mechanism of Action
The mechanism of action of n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, affecting cellular signaling pathways .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its thiophene-thiazole-acetamide architecture. Comparisons with structurally related molecules reveal how substituents modulate properties:
Key Observations :
Physicochemical Properties
Comparative data on melting points, yields, and solubility (where available):
Trends :
Hypothetical Advantages of Target Compound :
- Thiophene’s electron-rich nature may improve binding to hydrophobic enzyme pockets.
- N-ethyl group could reduce metabolic degradation compared to aryl-substituted analogs.
Biological Activity
n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications of this compound.
1. Chemical Structure and Synthesis
The molecular formula of this compound is . The synthesis typically involves multi-step organic reactions, which may include:
- Step 1 : Reaction of thiophen-2-yl-acetic acid with thioacetamide under basic conditions to form the thiazole ring.
- Step 2 : Subsequent reaction with ethylamine to introduce the N-ethyl group.
This process can be optimized using various catalysts and solvents to enhance yield and reduce reaction times.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various derivatives in related studies have been reported as low as 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties, particularly against A549 (lung cancer) and C6 (glioma) cell lines. Evaluation methods such as MTT assays and analysis of caspase activation have suggested that this compound can induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .
The mechanism by which this compound exerts its biological effects appears to involve several pathways:
- Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Interference with DNA Repair : In cancer cells, it may disrupt DNA replication or repair mechanisms, leading to increased cell death.
- Synergistic Effects : The presence of both thiazole and thiophene moieties enhances its biological efficacy through potential synergistic interactions .
Table 1: Summary of Biological Activities
| Activity Type | Model Organism | IC50 Values (nM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Various pathogens | 0.22 - 0.25 | Cell wall synthesis inhibition |
| Anticancer | A549, C6 cell lines | Not specified | Induction of apoptosis |
| AChE Inhibition | Human recombinant AChE | 103.24 - 108.94 | Competitive inhibition |
5. Conclusion
This compound exhibits promising biological activities that warrant further exploration in medicinal chemistry. Its potential as an antimicrobial and anticancer agent highlights the need for continued research into its mechanisms and therapeutic applications.
Future studies should focus on optimizing synthetic routes for large-scale production and conducting comprehensive in vivo evaluations to better understand the pharmacokinetics and toxicity profiles associated with this compound.
By leveraging its unique structural features and biological properties, this compound could contribute significantly to the development of new therapeutic agents in the fight against infectious diseases and cancer.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide and related thiazole-acetamide derivatives?
- Answer : The synthesis typically involves cyclocondensation reactions, where a thiazole ring is formed by reacting α-haloacetamides with thiourea derivatives. For example, N-substituted acetamides are synthesized by refluxing 2-aminothiazoles with chloroacetyl chloride in glacial acetic acid, followed by purification via recrystallization . Alternative routes include nucleophilic substitution of 2-chloroacetamide intermediates with heterocyclic amines under ultrasonication in dichloromethane (DCM) with DMAP catalysis .
Q. How is the structural identity of this compound validated in crystallographic studies?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thiazole ring geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonds) are analyzed using programs like SHELX . For example, the dihedral angle between the thiophene and thiazole rings in analogous structures is often reported to be <10°, confirming planar conformations .
Q. What spectroscopic techniques are critical for characterizing its purity and functional groups?
- Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole (δ ~7.3–8.1 ppm for aromatic protons) and acetamide (δ ~2.1–2.3 ppm for CH₃) moieties .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N vibrations (~1520–1560 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 320.4 [M+H]⁺ for a related derivative) .
Advanced Research Questions
Q. How do structural modifications (e.g., N-ethyl vs. N-cyclopropyl substitution) influence bioactivity in kinase inhibition assays?
- Answer : Substituents at the acetamide nitrogen modulate steric hindrance and binding to kinase substrate pockets. For instance, N-benzyl derivatives show enhanced Src kinase inhibition (IC₅₀ ~50 nM) compared to smaller alkyl groups due to hydrophobic interactions with the ATP-binding site . Computational docking (e.g., using AutoDock Vina) can predict binding affinities by analyzing van der Waals contacts and π-π stacking with conserved kinase residues .
Q. What experimental strategies resolve contradictions in biological activity data across cell lines?
- Answer :
- Dose-Response Profiling : Test compound efficacy at multiple concentrations (e.g., 0.1–100 µM) to account for cell-line-specific IC₅₀ variations .
- Off-Target Screening : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions with CDK9 or Aurora kinases .
- Metabolic Stability Assays : Evaluate hepatic microsomal degradation (e.g., human liver microsomes) to rule out false negatives due to rapid clearance .
Q. How can crystallographic data inform the design of derivatives with improved solubility?
- Answer : Crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) that contribute to low solubility. Introducing polar groups (e.g., morpholinoethoxy) at the thiophene 5-position disrupts tight packing, as seen in KX2-391 derivatives, improving aqueous solubility by >10-fold .
Q. What computational approaches predict the regioselectivity of electrophilic substitutions on the thiazole ring?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich positions. For 2-(thiophen-2-yl)thiazoles, C5 of the thiazole is most nucleophilic (Mulliken charge ~−0.25), favoring reactions with electrophiles like iodonium salts .
Q. How are conflicting cytotoxicity results in 3D tumor spheroid vs. 2D monolayer models reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
